molecular formula C20H18N4O4S2 B2494618 (Z)-3-(furan-2-ylmethyl)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 488810-77-1

(Z)-3-(furan-2-ylmethyl)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B2494618
CAS No.: 488810-77-1
M. Wt: 442.51
InChI Key: SJQGDZKULYUJJA-DHDCSXOGSA-N
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Description

(Z)-3-(furan-2-ylmethyl)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C20H18N4O4S2 and its molecular weight is 442.51. The purity is usually 95%.
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Biological Activity

The compound (Z)-3-(furan-2-ylmethyl)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative with potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies to provide a comprehensive understanding of its pharmacological profile.

Synthesis

The synthesis of thiazolidinone derivatives often involves the condensation of thiazolidine-4-one with various aldehydes or ketones. The specific compound can be synthesized through a multi-step process that includes the formation of the thiazolidine core, followed by functionalization at the 3 and 5 positions to introduce the furan and pyrido-pyrimidin moieties.

Antimicrobial Activity

Recent studies have indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. For example, compounds similar to the one have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives with thioxothiazolidine structures have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.03 mg/mL against various bacterial strains, outperforming conventional antibiotics like ampicillin and streptomycin .

Bacterial Strain MIC (mg/mL) MBC (mg/mL)
E. coli0.030.06
Staphylococcus aureus0.010.02
Enterobacter cloacae0.0040.008

Antifungal Activity

In addition to antibacterial properties, thiazolidinone derivatives have also been evaluated for antifungal activity. Studies reported MIC values in the range of 0.004 to 0.06 mg/mL against fungal pathogens, with certain compounds demonstrating enhanced efficacy against resistant strains .

Antioxidant Activity

Thiazolidinones are also recognized for their antioxidant properties. The ability to inhibit lipid peroxidation has been demonstrated in various studies, with certain derivatives showing EC50 values as low as 0.565 µM . This antioxidant activity is crucial for mitigating oxidative stress-related diseases.

Anticancer Activity

The compound's potential as an anticancer agent has been explored through in vitro studies on various cancer cell lines such as MCF-7 (breast cancer), A2780 (ovarian cancer), and HT-29 (colon cancer). Certain thiazolidinone derivatives exhibited IC50 values ranging from 0.11 to 0.16 µM, indicating significant cytotoxic effects against these cancer cells while maintaining selectivity towards normal cells .

Cell Line IC50 (µM) Selectivity Index
MCF-70.16 ± 0.083–15
A27800.11 ± 0.013–15
HT-290.12 ± 0.033–15

The biological activities of thiazolidinone derivatives can be attributed to their ability to interact with specific biological targets such as enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways. For instance, docking studies have suggested that these compounds may inhibit key enzymes like MurB in E. coli, which is crucial for bacterial survival . Additionally, their role as KDM4 inhibitors has been highlighted, suggesting potential applications in epigenetic regulation in cancer therapy .

Case Studies

Several case studies have emerged highlighting the efficacy of thiazolidinone derivatives:

  • Antibacterial Efficacy : A study demonstrated that a series of thiazolidinones showed significant antibacterial activity against multi-drug resistant strains of E. coli and Staphylococcus aureus.
  • Anticancer Potential : In vitro testing revealed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, showcasing their therapeutic potential.

Properties

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[[2-(2-hydroxyethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S2/c1-12-4-5-16-22-17(21-6-7-25)14(18(26)23(16)10-12)9-15-19(27)24(20(29)30-15)11-13-3-2-8-28-13/h2-5,8-10,21,25H,6-7,11H2,1H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQGDZKULYUJJA-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)NCCO)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)NCCO)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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